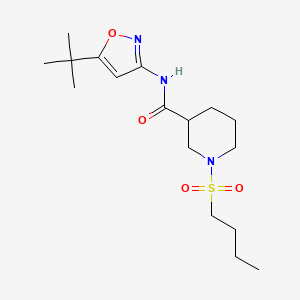
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. The discovery of BCTC has opened new avenues for the development of novel analgesics and anti-inflammatory drugs.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide acts as a competitive antagonist of TRPV1 by binding to its pore region. This prevents the influx of calcium ions into the cell, which is responsible for the activation of TRPV1. By blocking TRPV1, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide reduces the excitability of sensory neurons and inhibits the release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of TRPV1, which makes it a valuable tool for studying the role of TRPV1 in pain and inflammation. N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide and its potential therapeutic applications. One area of research is the development of novel TRPV1 antagonists with improved selectivity and pharmacokinetic properties. Another area of research is the investigation of the role of TRPV1 in other diseases, such as diabetes and cardiovascular disease. Additionally, the use of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), is an area of potential research. Overall, the study of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide and TRPV1 has the potential to lead to the development of novel analgesics and anti-inflammatory drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide involves the reaction of tert-butyl 3-isoxazolecarboxylate with butylsulfonyl chloride and piperidine in the presence of a base. The reaction yields N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide as a white solid with a purity of over 99%. The synthesis of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in animal models of various diseases, including osteoarthritis, neuropathic pain, and inflammatory bowel disease. N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has also been studied for its potential use in the treatment of cancer, as TRPV1 has been found to be overexpressed in some cancer cells.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-5-6-10-25(22,23)20-9-7-8-13(12-20)16(21)18-15-11-14(24-19-15)17(2,3)4/h11,13H,5-10,12H2,1-4H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZATNFVMAHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5394816.png)

![N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5394832.png)
![2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate](/img/structure/B5394845.png)

![ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5394863.png)


![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394877.png)
![ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5394881.png)
![methyl {4-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5394895.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394899.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5394907.png)